molecular formula C18H18N2O5 B5875300 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate

4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate

Cat. No. B5875300
M. Wt: 342.3 g/mol
InChI Key: DIZNUIANAZKXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug delivery, bioimaging, and photodynamic therapy. Its unique properties make it a promising candidate for various biomedical applications.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate involves the cleavage of the nitrobenzyl group upon exposure to light. This cleavage results in the release of the drug that is attached to the compound. The release of the drug can be controlled by adjusting the wavelength of light used for the cleavage reaction.
Biochemical and Physiological Effects:
Studies have shown that 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate does not have any significant biochemical or physiological effects on the body. It is a relatively inert compound that is well-tolerated by the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate in lab experiments is its ability to release drugs in a controlled manner upon exposure to light. This property makes it a promising candidate for targeted drug delivery systems. However, one of the limitations of using this compound is its sensitivity to light. It needs to be stored in the dark to avoid premature cleavage of the nitrobenzyl group.

Future Directions

There are several future directions for research involving 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate. Some of these include:
1. Developing more efficient synthesis methods to obtain higher yields of the compound.
2. Studying the potential applications of this compound in photodynamic therapy.
3. Investigating the use of this compound in bioimaging applications.
4. Developing new drug delivery systems that utilize this compound for targeted drug delivery.
5. Studying the potential toxicity of this compound in vivo.
Conclusion:
In conclusion, 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate is a promising compound that has a wide range of potential applications in scientific research. Its ability to release drugs in a controlled manner upon exposure to light makes it a promising candidate for targeted drug delivery systems. However, further research is needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of 4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate involves the condensation of 4-nitrobenzyl chloride with 4-methyl-3-(propionylamino)benzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain a pure compound.

Scientific Research Applications

4-nitrobenzyl 4-methyl-3-(propionylamino)benzoate has been extensively studied for its potential applications in drug delivery. It has been shown to have the ability to release drugs in a controlled manner upon exposure to light. This property makes it a promising candidate for targeted drug delivery systems.

properties

IUPAC Name

(4-nitrophenyl)methyl 4-methyl-3-(propanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-17(21)19-16-10-14(7-4-12(16)2)18(22)25-11-13-5-8-15(9-6-13)20(23)24/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZNUIANAZKXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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